crystal structure and morphology of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne
crystal structure and morphology of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne
An In-depth Technical Guide on the Crystal Structure and Morphology of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive examination of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne, a molecule with significant implications in crystal engineering and materials science. We will explore its synthesis, crystallographic features, and the factors governing its morphological characteristics, providing insights for its application in the design of novel supramolecular structures.
Molecular and Crystal Structure Analysis
1,2-bis(4-(pyridin-4-yl)phenyl)ethyne is a linear, rigid molecule, a property that significantly influences its packing in the solid state. Its molecular structure consists of a central acetylene linker connecting two phenyl rings, which are in turn substituted with terminal pyridine rings at the para position. This extended π-conjugated system is of interest for its potential photophysical properties.
The crystal structure of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group P21/n. In the solid state, the molecules are arranged in a herringbone pattern, a common packing motif for aromatic compounds, driven by C–H···N and C–H···π interactions. These non-covalent interactions play a crucial role in the stability of the crystal lattice. Specifically, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor for a hydrogen atom from a neighboring molecule.
Table 1: Crystallographic Data for 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne
| Parameter | Value |
| Chemical Formula | C24H16N2 |
| Formula Weight | 332.40 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.876(5) |
| b (Å) | 5.874(5) |
| c (Å) | 15.231(5) |
| β (°) | 106.333(5) |
| Volume (ų) | 848.1(9) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.302 |
Synthesis and Crystallization
The synthesis of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne is typically achieved through a Sonogashira cross-coupling reaction. This widely used method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.
Experimental Protocol: Sonogashira Coupling for 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne
Materials:
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4-Ethynylpyridine
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4-Iodoanisole
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Palladium(II) acetate (Pd(OAc)2)
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Triphenylphosphine (PPh3)
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Copper(I) iodide (CuI)
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Triethylamine (TEA)
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Toluene, degassed
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Standard glassware for inert atmosphere synthesis
Procedure:
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To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (2 equivalents), Pd(OAc)2 (0.02 equivalents), PPh3 (0.04 equivalents), and CuI (0.03 equivalents).
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Add degassed toluene and triethylamine to the flask.
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Stir the mixture at room temperature for 15 minutes.
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Add 4-ethynylpyridine (1 equivalent) dropwise to the reaction mixture.
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Heat the reaction mixture to 80°C and stir for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter to remove the catalyst.
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The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Crystallization:
High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.
Caption: Synthesis and crystallization workflow for 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne.
Morphological Characterization
The morphology of the crystalline material can be investigated using techniques such as scanning electron microscopy (SEM). The macroscopic shape of a crystal is an external manifestation of its internal crystal structure. For 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne, the crystals typically grow as needles or elongated plates, which is consistent with the anisotropic nature of its monoclinic crystal lattice. The growth rates along different crystallographic directions are not equal, leading to the observed elongated morphology.
Applications in Drug Development and Materials Science
While not a pharmaceutical agent itself, the structural motifs present in 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne are relevant to drug development. The pyridine and phenyl rings are common pharmacophores, and the rigid acetylene linker can be used as a scaffold in the design of new drug candidates. The study of its crystal packing provides valuable information on the types of intermolecular interactions that can be expected in more complex, drug-like molecules containing these fragments.
In materials science, 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne is a versatile building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. The terminal pyridine groups can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity and thermal stability, are directly related to the length and rigidity of the BPEPE linker and the coordination geometry of the metal ion.
Caption: Application areas of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne.
Conclusion
The study of the provides fundamental insights into the principles of molecular recognition and self-assembly. A thorough understanding of its solid-state behavior is essential for the rational design of more complex supramolecular systems with tailored properties for applications in materials science and as a reference for medicinal chemistry. The experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers in these fields.
